molecular formula C19H18ClN3O2S B2633887 3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896018-78-3

3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B2633887
CAS RN: 896018-78-3
M. Wt: 387.88
InChI Key: RZGIBTJZBCGURL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the current search results . These properties would need to be determined experimentally.

Scientific Research Applications

Structural and Medicinal Significance

The compound of interest, featuring a 1,3,4-oxadiazole ring, is part of a broader class of synthetic molecules known for their diverse biological activities. 1,3,4-Oxadiazole derivatives are known to bind effectively with various enzymes and receptors in biological systems, facilitating a wide range of bioactivities due to their unique structural features. These compounds exhibit potential therapeutic value across a spectrum of diseases, including cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viruses, and more. Their role in medicinal chemistry is underscored by their ability to serve as the foundation for the development of new drugs with enhanced activity and reduced toxicity (Verma et al., 2019).

Synthetic Approaches and Biological Oriented Drug Synthesis (BIODS)

The synthesis of 1,3,4-oxadiazole structures, including those similar to the compound , has been a focal point for research aimed at developing new medications. These efforts have highlighted various classical and innovative methods for obtaining 1,3,4-oxadiazole derivatives, emphasizing their significant role in biologically oriented drug synthesis (BIODS). The synthesized compounds have demonstrated considerable antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, underlining the importance of these derivatives in pharmaceutical research and development (Karpenko et al., 2020).

1,3,4-Oxadiazole in New Drug Development

The presence of a 1,3,4-oxadiazole core in molecules has been highlighted for its versatility in drug development. These compounds are not only used as bioisosteres of carboxylic acids, carboxamides, and esters but also find applications beyond pharmacology, including polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. Their broad pharmacological applications reflect on the structural significance of the 1,3,4-oxadiazole moiety in contributing to the discovery and enhancement of new therapeutic agents (Rana et al., 2020).

Environmental Impact of Chlorophenyl Derivatives

The environmental impact of chlorophenyl compounds, a component of the compound in focus, has been evaluated concerning their toxicity to aquatic and mammalian life. Although these compounds generally exert moderate toxic effects, their significance in environmental chemistry and toxicology provides valuable insights into managing and mitigating their impact on ecosystems. This aspect underlines the need for responsible handling and disposal of chlorophenyl-containing compounds to prevent environmental contamination (Krijgsheld & Gen, 1986).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-12-3-4-13(2)16(11-12)18-22-23-19(25-18)21-17(24)9-10-26-15-7-5-14(20)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGIBTJZBCGURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

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